![molecular formula C12H12O3 B1423342 2-ethyl-4H-chromene-3-carboxylic acid CAS No. 1354949-38-4](/img/structure/B1423342.png)
2-ethyl-4H-chromene-3-carboxylic acid
Overview
Description
2-Ethyl-4H-chromene-3-carboxylic acid (2E4HC3CA) is a cyclic organic compound that belongs to the family of chromenes, which are characterized by their aromatic rings. It is a versatile compound used in various scientific applications, such as in pharmaceuticals, agrochemicals, and materials science. 2E4HC3CA is a valuable building block for the synthesis of other compounds, and its derivatives have been used in a variety of scientific research applications.
Scientific Research Applications
2-Ethyl-4H-Chromene-3-Carboxylic Acid: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Research
Chromene derivatives, including 2-ethyl-4H-chromene-3-carboxylic acid, are explored for their potential therapeutic applications. They have been studied for the treatment of various diseases such as diabetes , hyperlipidemia , and cancer due to their biological activity . The structural features of these compounds, particularly electron-donating groups, are significant in determining their anti-radical activities, which is crucial in developing new medications .
Synthetic Chemistry
The synthesis of chromene derivatives is a field of interest due to their biological significance. Various synthetic routes have been discovered to create 2H/4H-chromenes with unusual activities by multiple mechanisms . These methods include catalysis by diverse substances such as DBU, green catalysts like 3-nitrophenylboronic acid, and even enzymes like lipase .
Material Science
In material science, chromene compounds are used to develop new materials with specific properties. The electron-donating characteristics of compounds like 2-ethyl-4H-chromene-3-carboxylic acid can be utilized to stabilize radicals, which is beneficial in creating materials that require controlled radical reactions .
Food Industry
As natural antioxidants, chromenes could find applications in preserving food products by preventing oxidation that leads to spoilage.
Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold 4H-benzochromene derivatives as novel tyrosinase inhibitors
Mechanism of Action
Target of Action
It’s known that chromene derivatives, which include 2-ethyl-4h-chromene-3-carboxylic acid, have a broad spectrum of biological activities . They have been found to exhibit anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This suggests that they may interact with a variety of biological targets.
Mode of Action
Chromene derivatives are known to exhibit their effects through multiple mechanisms
Biochemical Pathways
Given the wide range of biological activities exhibited by chromene derivatives, it can be inferred that they likely interact with and influence multiple biochemical pathways .
Result of Action
Chromene derivatives are known to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This suggests that the compound likely has significant molecular and cellular effects.
properties
IUPAC Name |
2-ethyl-4H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-10-9(12(13)14)7-8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXKPILAAQJECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261255 | |
Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354949-38-4 | |
Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.